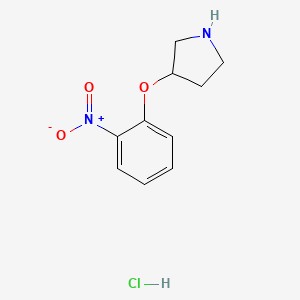

3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGSGDMXNWCTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(2-Nitrophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-nitrophenoxy)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from safety data sheets, analogous compounds, and established principles of organic chemistry to offer a robust profile. The insights herein are intended to guide researchers in its synthesis, characterization, handling, and potential applications.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, a privileged scaffold in medicinal chemistry.[1] Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance.[2] The three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for the exploration of chemical space in ways that flat aromatic systems cannot, often leading to improved pharmacological properties.[1] The introduction of a 2-nitrophenoxy substituent at the 3-position of the pyrrolidine ring, and its subsequent formulation as a hydrochloride salt, yields a molecule with potential for diverse biological activities and favorable physicochemical properties for drug development.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of this compound is presented in Table 1. It is important to note that while the molecular formula and weight are definitive, properties such as melting point and solubility are not widely reported and may vary depending on the isomeric form and purity.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 1220020-09-6 | [3] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [3] |

| Molecular Weight | 244.67 g/mol | [3] |

| Appearance | Likely a solid, given it is a hydrochloride salt. | Inferred |

| Melting Point | Not reported. | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from hydrochloride salt nature. |

| pKa | Not reported. The pyrrolidinium proton is expected to be acidic. | Inferred |

Synthesis and Purification

Proposed Synthetic Pathway

A common and effective method for the synthesis of the free base, 3-(2-nitrophenoxy)pyrrolidine, is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a suitable 3-hydroxypyrrolidine derivative with an activated ortho-nitrohalobenzene.

Experimental Causality:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is nucleophilic and would compete with the hydroxyl group in the SNAr reaction. Therefore, it is crucial to protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) prior to the ether formation step.

-

Choice of Reagents: 1-Fluoro-2-nitrobenzene is a good electrophile for this reaction as the fluorine atom is an excellent leaving group in SNAr reactions, activated by the electron-withdrawing nitro group. A strong, non-nucleophilic base such as sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be appropriate to deprotonate the hydroxyl group of the pyrrolidine, forming the nucleophilic alkoxide.

-

Deprotection: Following the successful formation of the ether linkage, the protecting group on the pyrrolidine nitrogen would be removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

-

Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol. This not only facilitates purification by crystallization but also improves the compound's stability and handling characteristics.[4]

Purification Protocol

Purification of the final product would likely involve the following steps:

-

Extraction: After the reaction is complete, an aqueous workup would be performed to remove inorganic salts and the polar solvent. The product would be extracted into an organic solvent like ethyl acetate or dichloromethane.

-

Chromatography: If necessary, the crude free base can be purified by column chromatography on silica gel.

-

Crystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.[5] This is often an effective method for obtaining highly pure amine salts.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the aromatic ring.

-

Aromatic Protons: The four protons on the nitrophenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the ortho-substitution pattern, they will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets). The proton ortho to the nitro group is expected to be the most deshielded.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will appear in the aliphatic region (typically δ 2.0-4.0 ppm). The proton at the 3-position, being attached to the carbon bearing the ether linkage, will be the most deshielded of the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen will also be deshielded. The hydrochloride salt formation will lead to a downfield shift of the protons on the carbons alpha to the nitrogen, and the N-H proton will likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the ether oxygen will be quaternary and may have weaker signals.

-

Pyrrolidine Carbons: Four signals are expected in the aliphatic region (δ 25-70 ppm). The carbon at the 3-position will be the most downfield in this region due to the deshielding effect of the ether oxygen. The carbons adjacent to the nitrogen will also be downfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-O Stretching: Strong, characteristic bands for the nitro group are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[6]

-

C-O Stretching: A band corresponding to the aryl-alkyl ether C-O stretch is expected in the region of 1200-1275 cm⁻¹.

-

N-H Stretching: A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretch in an amine salt.

-

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: In a high-resolution mass spectrum (HRMS), the exact mass of the free base (C₁₀H₁₂N₂O₃) would be observed.

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds can be complex.[7][8] Common fragmentation pathways include the loss of the nitro group (NO₂) or nitric oxide (NO).[8] For the pyrrolidine ring, fragmentation can involve the loss of the entire ring or cleavage at various points.[8]

Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present.

-

Pyrrolidine Ring: The pyrrolidine nitrogen, in its free base form, is nucleophilic and can participate in reactions such as alkylation, acylation, and arylation. As a hydrochloride salt, the nitrogen is protonated and non-nucleophilic. The C-H bonds of the pyrrolidine ring are generally unreactive under mild conditions.

-

Nitroaromatic System: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation opens up a wide range of further synthetic modifications.

-

Ether Linkage: The aryl ether bond is generally stable to a wide range of reaction conditions.

Stability and Storage: As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry place, away from strong bases and oxidizing agents.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block in drug discovery programs.

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in many CNS-active drugs.[7] The 3-substituted pyrrolidine scaffold can be used to develop ligands for various receptors and transporters in the brain.

-

Antimicrobial and Anticancer Agents: The nitroaromatic moiety is found in a number of antimicrobial and anticancer drugs. The combination of this group with the pyrrolidine scaffold could lead to novel compounds with interesting biological activity.

-

Synthetic Intermediate: Perhaps the most immediate application of this compound is as a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized. The pyrrolidine nitrogen can also be modified, allowing for the rapid generation of a library of diverse molecules for screening in various biological assays.

Safety and Handling

Based on available safety data sheets for this and structurally similar compounds, the following precautions should be taken when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]

Conclusion

This compound is a chemical entity with significant potential, primarily as a building block in the synthesis of more complex molecules for drug discovery. While direct experimental data is limited, a comprehensive understanding of its properties can be inferred from the well-established chemistry of its constituent parts and analogous structures. This guide provides a foundational understanding to aid researchers in the safe and effective use of this compound in their research endeavors. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

- B. M. Trost, I. Fleming, Eds., Comprehensive Organic Synthesis, Pergamon Press, Oxford, 1991.

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

-

Glen Jackson - West Virginia University. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

-

NIST. Bis(p-nitrophenyl) ether. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

SpectraBase. O-nitrophenylphenyl ether - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ChemBK. This compound. [Link]

-

DiVA portal. Synthesis of substituted pyrrolidines. [Link]

-

PMC. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Office of Justice Programs. Fragmentation pathways of alpha pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]

-

ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

-

Glen Jackson - West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

- Google Patents. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

-

ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

- Google Patents. US2525584A - Production of pyrrolidine.

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

PubMed. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. [Link]

-

Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]

-

NIST. Decyl 4-nitrophenyl ether. [Link]

- Google Patents.

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

- Google Patents.

-

PMC. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. [Link]

- Google Patents. US7279491B2 - Phenylpiperidines and phenylpyrrolidines.

-

ResearchGate. Purification of organic hydrochloride salt?. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cleanchemlab.com [cleanchemlab.com]

A Technical Guide to 3-(2-Nitrophenoxy)pyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride, a key heterocyclic intermediate in modern medicinal chemistry. We will explore its fundamental molecular attributes, outline a robust framework for its synthesis and analytical validation, and discuss its strategic application as a versatile scaffold in the design of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

Core Molecular Attributes

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs, valued for its three-dimensional structure and ability to form key interactions with biological targets.[1][2] The addition of a 2-nitrophenoxy moiety provides a functional handle for extensive chemical modification, making it a valuable starting point for library synthesis.

It is critical for researchers to note the stereochemistry of this compound. The carbon at the 3-position of the pyrrolidine ring is a chiral center. Therefore, the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.[3][4] The specific stereoisomer can significantly influence biological activity and interactions with chiral protein targets.[5]

The core physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [3][4][6] |

| Molecular Weight | ~244.67 g/mol | [3][7] |

| IUPAC Name | 3-(2-nitrophenoxy)pyrrolidine;hydrochloride | N/A |

| CAS Number (Racemic) | 1220020-09-6 | [6][8] |

| CAS Number (R)-enantiomer | 1286207-33-7 | [3] |

| CAS Number (S)-enantiomer | 1286207-04-2 | [4] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound can be achieved through a logical and scalable sequence of reactions common in medicinal chemistry. The strategy described here is based on established methodologies for forming ether linkages and handling protected amines, ensuring a high degree of confidence in its practical application.[9]

Synthetic Rationale

The core of the synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction. A protected 3-hydroxypyrrolidine is used as the nucleophile to displace a halide from an activated nitroaromatic ring, such as 1-fluoro-2-nitrobenzene. The nitro group is strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic attack. Following the formation of the ether bond, the protecting group on the pyrrolidine nitrogen is removed, and the resulting free base is converted to the more stable and water-soluble hydrochloride salt.

Caption: Synthetic workflow for 3-(2-Nitrophenoxy)pyrrolidine HCl.

Experimental Protocol: Synthesis

-

Alkoxide Formation: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

-

SₙAr Reaction: Cool the resulting alkoxide solution back to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.05 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup and Extraction: Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Intermediate): Purify the crude N-Boc protected intermediate via flash column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of methanol and add a solution of HCl in 1,4-dioxane (4M, 2-3 eq.). Stir at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate.

-

Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Analytical Characterization: A Self-Validating System

To ensure trustworthiness, every batch of a synthesized compound must be rigorously validated for identity, purity, and structural integrity. The following workflow represents a standard, self-validating system for the characterization of novel chemical entities.

Caption: Workflow for the analytical validation of the target compound.

Protocol: Purity Assessment (HPLC)

-

System: Reverse-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Detection: UV detector at 254 nm and 280 nm.

-

Outcome: A single major peak with an area >95% indicates sufficient purity for most research applications.

Protocol: Identity Confirmation (Mass Spectrometry)

-

Technique: Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Mass: The analysis should detect the molecular ion [M+H]⁺ corresponding to the free base (C₁₀H₁₂N₂O₃), with a calculated m/z of approximately 209.09. The isotopic pattern should match the theoretical distribution for the molecular formula.

Protocol: Structural Elucidation (NMR)

The definitive structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the nitrophenyl ring (typically in the δ 7.0-8.0 ppm region), the pyrrolidine ring protons (δ 2.0-4.0 ppm), and the methine proton adjacent to the ether oxygen (δ ~4.5-5.0 ppm).

-

¹³C NMR: The carbon NMR will confirm the presence of all 10 unique carbon atoms in the molecule, with characteristic shifts for the aromatic, aliphatic, and ether-linked carbons.

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile starting material for creating diverse libraries of new chemical entities.[11] Its structure contains multiple points for chemical modification, allowing for systematic exploration of the surrounding chemical space to optimize biological activity.

The pyrrolidine core itself is a key pharmacophore in agents targeting the central nervous system (CNS), as well as in antiviral and anticancer compounds.[11][12] The strategic value of this specific intermediate comes from the reactivity of the nitrophenyl group.

-

Nitro Group Reduction: The nitro group is readily reduced to a primary aniline using standard conditions (e.g., Fe/HCl, H₂/Pd-C, or SnCl₂). This introduces a nucleophilic amine that can be further derivatized.

-

Amide Library Synthesis: The resulting aniline can be acylated with a wide array of carboxylic acids or sulfonyl chlorides to generate large amide or sulfonamide libraries. This is a cornerstone of modern medicinal chemistry for probing structure-activity relationships (SAR).[13]

-

Pyrrolidine N-Functionalization: The secondary amine of the pyrrolidine ring can be alkylated, acylated, or used in reductive amination reactions to introduce additional diversity elements.

Caption: Key derivatization pathways for library synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for drug discovery and development. Its well-defined structure, accessible synthesis, and multiple points for derivatization make it an ideal scaffold for generating novel compounds with therapeutic potential. By employing the robust synthesis and validation workflows outlined in this guide, researchers can confidently integrate this valuable intermediate into their discovery programs, accelerating the path toward new and effective medicines.

References

-

1PlusChem. (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride. [Link]

-

ChemBK. This compound. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Adejoro, I. A., et al. (2020). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. Bioorganic Chemistry. [Link]

-

Piazzi, L., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Appchem. 3-(3-Nitrophenoxy)pyrrolidine hydrochloride. [Link]

-

ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1pchem.com [1pchem.com]

- 4. (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride [cymitquimica.com]

- 5. CAS 1286207-30-4: Pyrrolidine, 3-(4-nitrophenoxy)-, hydroc… [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. appchemical.com [appchemical.com]

- 8. 3-(2-硝基苯氧基)吡咯烷盐酸盐 | 3-(2-Nitrophenoxy)pyrrolidine hydro | 1220020-09-6 - 乐研试剂 [leyan.com]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(2-Nitrophenoxy)pyrrolidine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS No. 1286207-33-7 for the (R)-enantiomer), a compound of interest in pharmaceutical research and drug development. The molecular formula of this compound is C₁₀H₁₃ClN₂O₃ with a molecular weight of 244.67 g/mol . This document will detail the theoretical and expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a predictive framework for researchers. The methodologies for acquiring such data are also outlined, providing a comprehensive resource for the scientific community.

Introduction: The Importance of Spectroscopic Analysis

In modern drug discovery and development, the unambiguous characterization of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's chemical architecture. For a molecule like this compound, which possesses a chiral center, a pyrrolidine ring, and a substituted aromatic moiety, a multi-faceted spectroscopic approach is essential to confirm its identity, purity, and stereochemistry. This guide will serve as a valuable resource by presenting a detailed, predicted spectroscopic profile, thereby aiding researchers in their synthetic and analytical endeavors.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Predicted major fragmentation pathways for 3-(2-Nitrophenoxy)pyrrolidine [M+H]⁺.

The fragmentation of nitroaromatic compounds often involves the loss of small radicals such as NO and NO₂. [1]Additionally, cleavage of the ether bond and fragmentation of the pyrrolidine ring are expected. The loss of the neutral pyrrolidine molecule is a common fragmentation pathway for α-pyrrolidinophenone synthetic cathinones. [2][3]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed theoretical NMR, IR, and MS data, along with the outlined experimental protocols, serve as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds. The presented information is grounded in fundamental spectroscopic principles and data from structurally analogous molecules, ensuring a high degree of scientific integrity. It is anticipated that this guide will facilitate the efficient and accurate structural elucidation of this important pharmaceutical intermediate.

References

A comprehensive list of references will be provided upon the acquisition and publication of experimental data. The predictions herein are based on established principles of organic spectroscopy.

Sources

An In-depth Technical Guide to the Purity and Stability of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Introduction

3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a key building block in modern medicinal chemistry. As a substituted pyrrolidine, it belongs to a class of compounds widely utilized for their ability to form the core of a diverse range of biologically active molecules. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a versatile, sp3-hybridized scaffold that allows for the exploration of three-dimensional chemical space, a critical aspect in the design of novel therapeutics with high target specificity and improved physicochemical properties[1][2]. The incorporation of a 2-nitrophenoxy moiety introduces specific electronic and steric features that can be pivotal for molecular recognition by biological targets.

Given its role as a precursor in multi-step syntheses, the purity and stability of this compound are of paramount importance. The presence of impurities, whether arising from the manufacturing process or from degradation, can have significant consequences on the safety and efficacy of the final active pharmaceutical ingredient (API)[2][3]. Even minute quantities of undesired chemical entities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised pharmacological activity.

This technical guide provides a comprehensive framework for assessing the purity and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but also the scientific rationale behind the experimental designs. The protocols described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific robustness[4][5][6].

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods and the prediction of its degradation pathways.

| Property | Value (Estimated/Reported) | Significance for Purity and Stability Analysis |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | Defines the elemental composition and exact mass for mass spectrometry. |

| Molecular Weight | 244.68 g/mol [7] | Essential for preparing solutions of known concentration for quantitative analysis. |

| Structure | A pyrrolidine ring linked via an ether bond at its 3-position to a 2-nitrophenyl group. It is supplied as a hydrochloride salt. | The ether linkage is susceptible to acidic hydrolysis[4][8][9]. The nitroaromatic group is a chromophore, facilitating UV detection, but is also susceptible to photolytic degradation[10][11]. The pyrrolidine ring can be a site of oxidation[12][13][14][15]. |

| pKa (Estimated) | ~8-9 for the pyrrolidine nitrogen | The basicity of the pyrrolidine nitrogen dictates its protonation state. This is critical for selecting the appropriate pH for the mobile phase in reversed-phase HPLC to ensure optimal peak shape and retention. |

| logP (Estimated) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns like C18. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile. | Crucial for the preparation of sample and standard solutions for analysis. The hydrochloride salt form enhances aqueous solubility. |

Part 1: Purity Determination and Impurity Profiling

The purity of this compound is a critical quality attribute. Impurities can be broadly categorized as process-related (from starting materials, intermediates, or by-products) or degradation products. A well-designed analytical method should be able to separate, detect, and quantify all potential impurities.

Recommended Analytical Technique: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most suitable technique for the purity analysis of this compound due to its ability to separate compounds with a wide range of polarities[16][17][18]. A stability-indicating method is one that can resolve the main compound from its potential impurities and degradation products, thus providing an accurate measure of its purity even after exposure to stress conditions.

Proposed HPLC Method Parameters

The following method is a robust starting point for the analysis of this compound and should be validated according to ICH Q2(R1) guidelines.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately lipophilic compounds. The specified dimensions offer a good balance between resolution and analysis time. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the pyrrolidine nitrogen is protonated, leading to better peak shape and minimizing interactions with residual silanols on the stationary phase[19]. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. |

| Elution Mode | Gradient | A gradient elution is necessary to separate impurities with a range of polarities, from polar starting materials to potentially more lipophilic degradation products, within a reasonable timeframe. |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | This program starts with a low organic phase concentration to retain polar impurities, followed by a gradual increase to elute the main peak and any non-polar impurities. A re-equilibration step ensures reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The nitrophenyl group contains a strong chromophore, making UV detection highly sensitive at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Preparation | Dissolve in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. | This diluent is compatible with the mobile phase and ensures complete dissolution of the hydrochloride salt. |

Potential Process-Related Impurities

Without a specific, published synthesis route, we can predict potential impurities based on common synthetic strategies for analogous compounds. A likely synthesis involves the reaction of a pyrrolidine precursor with a 2-nitrophenoxy-containing electrophile.

-

Unreacted Starting Materials: Such as 3-hydroxypyrrolidine and 1-fluoro-2-nitrobenzene.

-

Isomeric Impurities: Positional isomers, such as 3-(4-nitrophenoxy)pyrrolidine, if the starting materials are not isomerically pure.

-

By-products: From side reactions occurring during the synthesis.

The proposed HPLC method should be challenged with samples spiked with these potential impurities to confirm its specificity.

Part 2: Stability Indicating Studies

Stability studies are essential to determine the intrinsic stability of the molecule and to identify its degradation pathways. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing[8][20][21]. The goal is to generate a degradation level of 5-20% to ensure that the analytical method is challenged with a realistic profile of degradants[21][22].

Forced Degradation Experimental Protocols

The following protocols outline the conditions for a comprehensive forced degradation study. A stock solution of this compound (1 mg/mL in 50:50 water:acetonitrile) should be used for these studies.

2.1.1. Acidic Hydrolysis

-

Protocol: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80 °C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

-

Scientific Rationale: The ether linkage is susceptible to acid-catalyzed hydrolysis. Protonation of the ether oxygen makes it a better leaving group, facilitating nucleophilic attack by water, which can lead to the cleavage of the C-O bond[4][8][9][23]. The primary degradation products would be 2-nitrophenol and 3-hydroxypyrrolidine.

2.1.2. Basic Hydrolysis

-

Protocol: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

-

Scientific Rationale: While ethers are generally stable to bases, harsh basic conditions at elevated temperatures can promote cleavage, although typically slower than acidic hydrolysis[4][24].

2.1.3. Oxidative Degradation

-

Protocol: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

-

Scientific Rationale: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, is susceptible to oxidation[12][13][14][15]. This can lead to the formation of N-oxides or ring-opened products. The nitro group is generally resistant to further oxidation.

2.1.4. Thermal Degradation

-

Protocol: Store the solid compound in an oven at 105 °C for 7 days. Also, heat a solution of the compound (1 mg/mL) at 80 °C for 7 days. Prepare a 0.1 mg/mL solution of the stressed solid for analysis.

-

Scientific Rationale: Thermal stress assesses the intrinsic stability of the molecule in both solid and solution states. It can accelerate various degradation reactions that might occur over a longer shelf life.

2.1.5. Photolytic Degradation

-

Protocol: Expose a solution of the compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples against a dark control.

-

Scientific Rationale: Nitroaromatic compounds are known to be susceptible to photolytic degradation. UV light can excite the nitro group, leading to intramolecular hydrogen abstraction or the formation of reactive oxygen species that can degrade the molecule[10][11].

Workflow for Forced Degradation and Analysis

Caption: Workflow for forced degradation studies of this compound.

Part 3: Characterization of Impurities and Degradants

Once degradation is observed, the next critical step is the identification and characterization of the degradation products. This is essential for understanding the degradation pathways and for assessing the potential toxicity of the impurities[3].

Hypothesized Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

Caption: Hypothesized degradation pathways for this compound.

Structural Elucidation Techniques

-

HPLC with Diode Array Detection (DAD): A DAD provides UV spectra for each peak, which can help in determining if a degradant shares the same chromophore as the parent compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. By coupling the HPLC system to a mass spectrometer, precise mass information can be obtained for each eluting peak, allowing for the determination of molecular formulas. Tandem MS (MS/MS) experiments can provide fragmentation patterns that are invaluable for structural elucidation[16][25].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, impurities may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule[26][27][28].

Example Impurity Profile Table

The results from the stability studies should be summarized in a clear format.

| Peak | Retention Time (min) | Relative Retention Time (RRT) | % Area (Stressed Condition) | Proposed Identity | m/z [M+H]⁺ |

| DP1 | 8.5 | 0.57 | 5.2% (Acid Hydrolysis) | 3-Hydroxypyrrolidine | 88.07 |

| DP2 | 12.1 | 0.81 | 7.8% (Acid Hydrolysis) | 2-Nitrophenol | 140.03 |

| API | 15.0 | 1.00 | 85.1% (Acid Hydrolysis) | 3-(2-Nitrophenoxy)pyrrolidine | 245.08 |

| DP3 | 16.2 | 1.08 | 3.1% (Oxidative) | N-Oxide Derivative | 241.08 |

Conclusion

Ensuring the purity and stability of this compound is a non-negotiable aspect of its use in pharmaceutical research and development. This guide has provided a comprehensive, scientifically-grounded framework for this purpose. By implementing a robust, stability-indicating HPLC method and conducting thorough forced degradation studies, researchers can gain a deep understanding of the molecule's impurity profile and degradation behavior. This knowledge is critical for ensuring the quality of synthetic intermediates, the success of subsequent synthetic steps, and ultimately, the safety and efficacy of the final drug products. The methodologies and rationales presented herein are designed to be a self-validating system, empowering scientists to make informed decisions and maintain the highest standards of scientific integrity.

References

-

ICH. (2023). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

Behnajady, M. A., Modirshahla, N., & Shokri, M. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 17(6), 886-893. [Link]

-

Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

-

Wikipedia. (n.d.). Ether cleavage. [Link]

-

Eawag-BBD. (2010). Nitrofen Degradation Pathway. [Link]

-

Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]

-

Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Lewis Publishers. [Link]

-

ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f. [Link]

-

Badamasi, H., et al. (2023). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Microbiology. [Link]

-

Zhang, J., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express. [Link]

-

Jabloune, R., et al. (2013). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. [Link]

-

Osbourn, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

-

Deprez, N. R., et al. (2018). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters. [Link]

-

Osbourn, J. (2014). Ester Hydrolysis (Acidic and Basic Conditions). YouTube. [Link]

-

Semantic Scholar. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. [Link]

-

D'Andrea, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Kresge, A. J. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

-

Charalambous, C., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega. [Link]

-

Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. [Link]

-

BEPLS. (n.d.). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. [Link]

-

Paidipala, K., et al. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC. International Journal of Pharmacy and Biological Sciences. [Link]

-

de Freitas, J. V., et al. (2021). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Pharmaceutics. [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. [Link]

-

PubChem. (n.d.). Pyrrolidine. [Link]

-

SciSpace. (n.d.). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen. [Link]

-

PubChem. (n.d.). 3-(1-Pyrrolidinyl)propiophenone hydrochloride. [Link]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

D'Andrea, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2887. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

Hanna, G. M., & Lau-Cam, C. A. (1993). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Current Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. [Link]

-

PubChem. (n.d.). 3-(2-Nitrophenyl)propionic acid. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. [Link]

-

ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

-

NIST. (n.d.). Pyrrolidine. [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.lgcstandards.com [documents.lgcstandards.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nitrofen Degradation Pathway [eawag-bbd.ethz.ch]

- 6. cswab.org [cswab.org]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Ether cleavage - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]

- 16. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpbs.com [ijpbs.com]

- 19. scispace.com [scispace.com]

- 20. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 21. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]

- 22. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. lcms.cz [lcms.cz]

- 26. rsc.org [rsc.org]

- 27. rsc.org [rsc.org]

- 28. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to final product formulation. This guide provides a comprehensive technical framework for understanding, determining, and applying the solubility profile of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride in organic solvents. While specific quantitative data for this compound is not widely published, this document equips researchers, scientists, and drug development professionals with the theoretical knowledge and robust experimental protocols necessary to generate reliable solubility data in-house. We will delve into the molecular characteristics governing solubility, present a gold-standard protocol for thermodynamic solubility determination, and discuss the practical application of the acquired data.

Introduction and Compound Profile

This compound is a heterocyclic compound featuring a pyrrolidine ring linked to a nitrophenyl group via an ether bond. Its structure makes it a valuable building block or intermediate in medicinal chemistry and organic synthesis. The hydrochloride salt form is typically employed to enhance aqueous solubility and material handling properties.

However, success in synthetic transformations, purification (e.g., crystallization), and formulation for in vitro and in vivo testing is critically dependent on a thorough understanding of its behavior in non-aqueous, organic media.[1] A lack of this knowledge can lead to failed reactions, inefficient purifications, and misleading biological assay results.[2] This guide provides the foundational principles and actionable protocols to mitigate these risks.

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O₃[3][4][5] |

| Molecular Weight | 244.68 g/mol [3][5] |

| Canonical SMILES | C1C(C(N1)CC1=CC=CC=C1[O-])O.Cl |

| Structure |  |

| Common CAS Numbers | 1286207-04-2 ((S)-enantiomer)[3], 1220020-09-6[6] |

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its distinct structural features and the properties of the solvent.

-

The Hydrochloride Salt: This is the most dominant feature influencing solubility. The ionic bond between the protonated pyrrolidine nitrogen (pyrrolidinium) and the chloride ion imparts significant polar character. To dissolve, a solvent must possess sufficient polarity to overcome the crystal lattice energy of the salt. This involves solvating the individual pyrrolidinium cation and the chloride anion.

-

Polar Moieties: The nitrophenoxy group contains highly polar nitro (NO₂) and ether (C-O-C) functionalities. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors, favoring interactions with polar solvents.

-

Aliphatic and Aromatic Scaffolding: The pyrrolidine ring and the benzene ring are nonpolar, hydrophobic components. These regions will interact more favorably with nonpolar solvents through van der Waals forces.

Consequence for Organic Solvents: As an ionic salt, this compound is fundamentally an electrolyte. Its solubility in organic solvents is often limited compared to its free base form.[7][8] The general principle "like dissolves like" predicts the following trends:

-

High to Moderate Solubility: Expected in polar protic solvents (e.g., methanol, ethanol). These solvents can effectively solvate both the cation (via hydrogen bonding to the N-H) and the anion (via hydrogen bonding from the solvent's -OH group).

-

Moderate to Low Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). These solvents have large dipole moments and can solvate the pyrrolidinium cation effectively, but they are less effective at solvating the chloride anion compared to protic solvents.

-

Very Low to Insoluble: Expected in nonpolar solvents (e.g., hexane, toluene, diethyl ether, dichloromethane). These solvents lack the polarity required to overcome the salt's crystal lattice energy and cannot effectively solvate the ions.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[9] It measures the saturation concentration of a compound in a solvent after a sufficient equilibration period.[10][11] The following protocol provides a self-validating system by employing a precise analytical finish.

Materials and Equipment

-

Compound: this compound (solid powder)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Tetrahydrofuran, Toluene).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

-

Vortex mixer

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge with appropriate vial adapters

-

Syringes (1 mL) and syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

-

Step-by-Step Experimental Workflow

Part A: Sample Preparation and Equilibration

-

Weigh Compound: Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the solvent is added (e.g., 5-10 mg). The goal is to create a saturated solution in equilibrium with the solid phase.[10]

-

Add Solvent: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Initial Mixing: Cap the vial tightly and vortex for 1-2 minutes to ensure the compound is well-dispersed and wetted.

-

Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurry to agitate for at least 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[11][12] Shorter incubation times may result in an underestimation of true solubility.

Part B: Phase Separation and Sample Analysis 5. Separate Solid from Liquid: After equilibration, remove the vial and let it stand for 30 minutes. To separate the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes. This will pellet the excess solid. 6. Collect Supernatant: Carefully withdraw an aliquot of the clear supernatant using a syringe. Crucially, immediately filter this aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Filtration removes any remaining microscopic particulates that could falsely elevate the measured concentration.[10] 7. Dilute Sample: Dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve. A precise dilution factor is essential (e.g., 10x or 100x). 8. Quantify via HPLC-UV: Analyze the diluted sample by HPLC-UV. The concentration of the compound is determined by comparing its peak area to a pre-established calibration curve.

Part C: Calibration Curve Preparation 9. Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or DMSO). 10. Perform a series of serial dilutions from this stock solution to create at least five calibration standards of known concentration. 11. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

Data Calculation

The solubility is calculated using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Figure 1: Workflow for Thermodynamic Solubility Determination. This diagram outlines the critical steps from sample preparation to final quantification, ensuring a robust and reproducible result.

Data Presentation and Practical Application

The data generated should be compiled into a clear, comparative format. This allows for rapid assessment and decision-making.

Table 2: Experimental Solubility Data Template for this compound

| Solvent | Solvent Class | Qualitative Observation | Quantitative Solubility (mg/mL) | Quantitative Solubility (µM) |

| Methanol | Polar Protic | e.g., Fully Dissolved | User-determined value | User-determined value |

| Ethanol | Polar Protic | e.g., Sparingly Soluble | User-determined value | User-determined value |

| Acetonitrile | Polar Aprotic | e.g., Sparingly Soluble | User-determined value | User-determined value |

| Ethyl Acetate | Polar Aprotic | e.g., Very Slightly Soluble | User-determined value | User-determined value |

| Dichloromethane | Nonpolar | e.g., Insoluble | User-determined value | User-determined value |

| Toluene | Nonpolar | e.g., Insoluble | User-determined value | User-determined value |

Applying the Data:

-

For Synthesis: A chemist needs to select a solvent where both the starting material and reagents are sufficiently soluble to ensure a homogenous reaction mixture. A value >10 mg/mL is often a good starting point.

-

For Purification by Crystallization: The ideal scenario involves a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Alternatively, a solvent/anti-solvent system is used. The data table is essential for selecting this pair; for example, one might dissolve the compound in a minimal amount of hot methanol (good solvent) and then slowly add toluene (poor solvent, or "anti-solvent") to induce crystallization.

-

For Biological Screening: For in vitro assays, compounds are often first dissolved in DMSO to create a high-concentration stock.[13][14] The kinetic solubility in aqueous buffer is then the more relevant parameter, but understanding its organic solvent solubility helps in preparing the initial stock solution and identifying potential precipitation issues upon dilution into aqueous media.[2][15]

Conclusion

This guide has established a comprehensive framework for the scientific investigation of the organic solvent solubility of this compound. By combining a theoretical understanding of its molecular properties with a rigorous, gold-standard experimental protocol, researchers can confidently generate the high-quality data required for informed decision-making in drug discovery and chemical development. The provided workflow ensures that the resulting solubility values are not mere estimates, but reliable, thermodynamic constants that can be used to optimize synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Al-Otaibi, G. K., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Sygnature Discovery. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]

-

Bhattachar, S. N., et al. (2012). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

-

Chow, K. T., & Chow, S. F. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

-

Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]

-

American Chemical Society. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. Retrieved from [Link]

-

Chem-Space. (n.d.). 3-(2-硝基苯氧基)吡咯烷盐酸盐 | 3-(2-Nitrophenoxy)pyrrolidine hydro | 1220020-09-6. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1). Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

-

1PlusChem. (n.d.). 1286207-33-7 | (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 1pchem.com [1pchem.com]

- 6. 3-(2-硝基苯氧基)吡咯烷盐酸盐 | 3-(2-Nitrophenoxy)pyrrolidine hydro | 1220020-09-6 - 乐研试剂 [leyan.com]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Senior Application Scientist's Guide to Procuring and Qualifying 3-(2-Nitrophenoxy)pyrrolidine hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. The reproducibility of experimental results and the ultimate success of a drug discovery program hinge on the quality and consistency of the chemical reagents used. This guide provides a comprehensive framework for the selection, evaluation, and qualification of commercial suppliers for the specialized reagent, 3-(2-Nitrophenoxy)pyrrolidine hydrochloride. While focusing on this specific molecule, the principles and protocols outlined herein are broadly applicable to the procurement of any critical chemical entity.

Introduction to this compound

This compound is a substituted pyrrolidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and their utility as building blocks in the synthesis of more complex molecules. The quality of this reagent can directly impact reaction yields, impurity profiles, and the biological activity of the final compounds. Therefore, a rigorous approach to supplier selection and incoming material qualification is not merely a matter of good practice but a scientific necessity.

The Supplier Qualification Workflow: A Strategic Approach

Choosing a supplier is a strategic decision that extends beyond simple cost comparison.[1][2] It involves a multi-faceted evaluation of a company's technical capabilities, regulatory adherence, and reputation.[3][4] A systematic approach ensures that the chosen partner can provide high-quality materials consistently, safeguarding your project against costly delays and failures.[1]

Initial Identification of Potential Suppliers

The first step involves a broad search to identify companies that list this compound in their catalogs. Online databases such as ChemSources or PubChem are valuable resources for this initial screening. At this stage, a preliminary list of potential vendors can be compiled. For instance, suppliers like Fluorochem and 1PlusChem list stereoisomers of this compound, such as (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride and (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride respectively.[5][6]

Due Diligence: Vetting for Excellence

Once a list of potential suppliers is established, a thorough vetting process is crucial.[3] Key criteria for this evaluation include:

-

Technical Expertise and Reputation: Assess the supplier's history and experience in the pharmaceutical or specialty chemical sector.[2][3] Look for customer reviews, testimonials, and their presence in industry forums.[2][3]

-

Regulatory Compliance and Certifications: Verify if the supplier adheres to international quality standards such as ISO 9001.[3] For later-stage development, suppliers with Good Manufacturing Practices (GMP) certification are preferred.[1][3]

-

Transparency and Documentation: A reliable supplier will readily provide comprehensive documentation.[7] The most critical document is the Certificate of Analysis (CoA).[3][7]

The supplier selection and qualification process can be visualized as a funnel, progressively narrowing down the options to the most suitable partner.

Caption: A workflow diagram illustrating the key stages of the supplier qualification process.

Deconstructing the Certificate of Analysis (CoA)

The CoA is a formal document that provides detailed information about a specific batch of a chemical, including its purity, composition, and compliance with set standards.[3] It is the cornerstone of quality assessment.

Key Parameters to Scrutinize on a CoA:

| Parameter | Importance & What to Look For |

| Compound Identity | Confirmation of the correct chemical structure. Should be verified by techniques like NMR. |

| Purity (%) | Typically determined by HPLC or GC. A high purity value (e.g., >95%) is generally required for research applications.[8] |

| Analytical Methods Used | The specific techniques used for analysis (e.g., ¹H NMR, LC-MS, HPLC) should be listed. |

| Batch/Lot Number | Essential for traceability and ensuring batch-to-batch consistency.[3] |

| Date of Analysis | Indicates the freshness of the data. |

| Water Content | Important for hygroscopic compounds, often determined by Karl Fischer titration.[9] |

| Residual Solvents | Should be within acceptable limits to avoid interference in subsequent reactions. |

Incoming Quality Control: Trust but Verify

While a supplier's CoA is a critical starting point, independent verification of the material upon receipt is a fundamental tenet of good laboratory practice.[7] This "trust but verify" approach mitigates the risk of using substandard materials. The following is a general workflow for the quality control of incoming this compound.

Caption: A standardized workflow for the quality control testing of incoming chemical reagents.

Protocol for Structural Verification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules.[10][11][12]

Objective: To confirm the identity and structural integrity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[9]

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, two-dimensional NMR experiments like COSY and HSQC can be performed for more detailed structural elucidation.[10][13]

-

Data Analysis: Process the spectrum and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound. Key regions to inspect include the aromatic protons of the nitrophenoxy group and the aliphatic protons of the pyrrolidine ring.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating, identifying, and quantifying the components of a mixture, making it ideal for purity analysis.[14][15][16]

Objective: To determine the purity of the this compound batch.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[16] Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[14][17]

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.[18]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Storage and Handling: Preserving Integrity

Proper storage and handling are crucial to maintain the quality of chemical reagents over time.[19]

-

Hygroscopicity: As a hydrochloride salt, this compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[20][21] This can lead to clumping and degradation.[22][23]

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place.[20][22] Using a desiccator or storing within a dry box can provide additional protection against moisture.[21] When handling, minimize the time the container is open to the air.[20][22]

Conclusion

The procurement of high-purity reagents like this compound is a critical, multi-step process that forms the foundation of reliable and reproducible scientific research. By implementing a rigorous supplier qualification workflow, critically evaluating documentation, and performing independent incoming quality control, researchers can ensure the integrity of their starting materials. This diligent approach not only enhances the probability of experimental success but also upholds the principles of scientific integrity that are essential in the pursuit of new medicines and technologies.

References

-

Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. [Link]

-

TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

-

Plant Care. (2026, January 1). How to Choose Chemicals Pharmaceutical: A Complete Buyer's Guide. [Link]

-

CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

-

University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

-

SIA Toolbox. GOOD CHEMICAL PROCUREMENT PRACTICES. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

-

Scribd. Chemical Purchasing and Procurement. [Link]

-

News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]

-

Universidade de Coimbra. Structural analysis of small molecules. [Link]

-

Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

-

The Citizen. (2022, November 16). Guidelines on how to choose the best chemical supplier. [Link]

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Agilent. Specialty Chemicals Testing & Analysis. [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

-

LinkedIn. (2025, November 16). Managing Procurement of Industrial Chemicals and Processing Agents. [Link]

-

Today's Clinical Lab. (2023, August 17). 5 Steps to Ensure Safety and Compliance in Chemical Procurement. [Link]

-

Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

-

ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. [Link]

-

Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]

-

Worldwide Quality Control. Chemical Products Inspection, Quality Control, Supplier Evaluation. [Link]

-

1PlusChem. (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride. [Link]

-

Autechilo. (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, 95% Purity, C10H13ClN2O3, 250 mg. [Link]

-

Appchem. 3-(3-Nitrophenoxy)pyrrolidine hydrochloride. [Link]

-

Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

-

AA Blocks. (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. citizen.co.za [citizen.co.za]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. How to choose the right Chemical and Pharmaceutical Supplier? [srdpharma.com]

- 5. (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride [cymitquimica.com]

- 6. 1pchem.com [1pchem.com]

- 7. plantin.alibaba.com [plantin.alibaba.com]

- 8. calpaclab.com [calpaclab.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Small molecule-NMR | University of Gothenburg [gu.se]

- 11. news-medical.net [news-medical.net]

- 12. azolifesciences.com [azolifesciences.com]

- 13. youtube.com [youtube.com]

- 14. torontech.com [torontech.com]

- 15. greyhoundchrom.com [greyhoundchrom.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]